molecular formula C32H36N2O3 B1238950 methyl (Z)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate

methyl (Z)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate

Cat. No. B1238950
M. Wt: 496.6 g/mol
InChI Key: VLQTUNDJHLEFEQ-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-[[cyclohexyl(oxo)methyl]-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]-2-propenoic acid methyl ester is a member of biphenyls.

Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Preparation of 3-Amino-4H-pyrido-[1,2-a]pyrimidin-4-ones : Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant were utilized in preparing various heterocyclic systems including 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones (Selič, Grdadolnik, & Stanovnik, 1997).

  • Synthesis of Fused Pyrimidinones : Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was used as a reagent in the synthesis of various heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-one (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

  • Multifunctional Compounds for Heterocyclic Synthesis : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog were effective in preparing multifunctional compounds for polysubstituted heterocyclic systems like pyrroles, pyrazoles, and isoxazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Pharmaceutical and Chemical Applications

  • Antimicrobial Activity : A study explored the synthesis of compounds derived from a similar molecular structure and evaluated their antimicrobial activity against various bacteria and fungi, demonstrating the potential for pharmaceutical applications (Ghorab, Soliman, Alsaid, & Askar, 2017).

  • Nonlinear Optical Properties : Research on metallophthalocyanines, involving similar molecular structures, revealed significant nonlinear optical properties and optical limiting measurements, indicating potential applications in materials science (Bıyıklıoğlu, Arslan, Alawainati, Manaa, Jaffar, & Henari, 2019).

properties

Molecular Formula

C32H36N2O3

Molecular Weight

496.6 g/mol

IUPAC Name

methyl (Z)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate

InChI

InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14-

InChI Key

VLQTUNDJHLEFEQ-STZFKDTASA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C\C(=O)OC)C(=O)C4CCCCC4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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